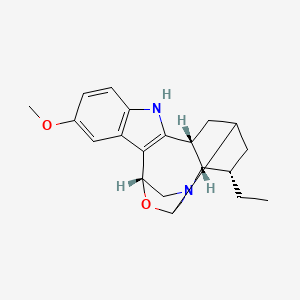
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4168 This compound is characterized by the presence of a tetrahydro-6-oxo-2H-pyran ring attached to a propenal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- involves several steps. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Piperidine, pyridine.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid: This compound shares a similar pyran ring structure but differs in its functional groups and overall molecular structure.
Tetrahydropyran: A simpler compound with a six-membered ring containing one oxygen atom, commonly used as a protecting group in organic synthesis.
Uniqueness
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a propenal group with a tetrahydro-6-oxo-2H-pyran ring makes it a valuable compound for various research and industrial purposes.
Biological Activity
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)-, also known by its CAS number 77803-32-8, is a compound that has garnered interest due to its potential biological activities. This article will explore the biological properties of this compound, including its chemical structure, synthesis methods, and relevant case studies highlighting its pharmacological effects.
- Molecular Formula : C20H24N2O2
- Molecular Weight : 324.41676 g/mol
- CAS Number : 77803-32-8
Biological Activity
The biological activity of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- has been studied in various contexts, particularly its anti-inflammatory and potential anticancer properties.
Anti-inflammatory Activity
Research indicates that compounds similar to 2-Propenal can modulate inflammatory pathways. A study on related compounds demonstrated their ability to inhibit the NLRP3 inflammasome, a crucial component in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory cytokines such as IL-1β, suggesting a potential therapeutic application in inflammatory diseases like inflammatory bowel disease (IBD) .
Anticancer Properties
Another area of interest is the compound's anticancer activity. Compounds derived from similar structures have shown promise in inhibiting tumor growth and metastasis in various cancer models. The mechanism often involves the modulation of cell signaling pathways that control apoptosis and cell proliferation .
Case Studies and Research Findings
- Study on Inflammatory Bowel Disease :
- Antitumor Activity :
Synthesis Methods
The synthesis of 2-Propenal can be achieved through various organic reactions involving starting materials that contain pyran and aldehyde functionalities. A common method includes the use of cyclization reactions that form the tetrahydropyran ring while introducing the propenal group.
Data Table: Summary of Biological Activities
Properties
CAS No. |
77803-32-8 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(1R,11R,15S,16S)-15-ethyl-5-methoxy-19-oxa-9,17-diazahexacyclo[15.2.1.02,10.03,8.011,16.013,18]icosa-2(10),3(8),4,6-tetraene |
InChI |
InChI=1S/C20H24N2O2/c1-3-10-6-11-7-14-18-17(16-9-22(19(10)14)20(11)24-16)13-8-12(23-2)4-5-15(13)21-18/h4-5,8,10-11,14,16,19-21H,3,6-7,9H2,1-2H3/t10-,11?,14-,16-,19-,20?/m0/s1 |
InChI Key |
ILSHZBBCUVHNDX-MTWNFWRLSA-N |
Isomeric SMILES |
CC[C@H]1CC2C[C@@H]3[C@H]1N4C2O[C@@H](C4)C5=C3NC6=C5C=C(C=C6)OC |
Canonical SMILES |
CCC1CC2CC3C1N4C2OC(C4)C5=C3NC6=C5C=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















